1-(3-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole
Description
1-(3-Fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole is a synthetic indole derivative characterized by a 3-fluorobenzyl group at the N1 position and a 4-methylpiperazine-thiocarbonyl moiety at the C3 position. The 3-fluorobenzyl substituent enhances lipophilicity and bioavailability, while the 4-methylpiperazine-thiocarbonyl group contributes to binding affinity through hydrogen bonding and electrostatic interactions . Synthetic routes for analogous compounds typically involve alkylation of indole precursors (e.g., 1H-indole-3-carbaldehyde) followed by functionalization with piperazine derivatives .
Properties
Molecular Formula |
C21H22FN3S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
[1-[(3-fluorophenyl)methyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C21H22FN3S/c1-23-9-11-24(12-10-23)21(26)19-15-25(20-8-3-2-7-18(19)20)14-16-5-4-6-17(22)13-16/h2-8,13,15H,9-12,14H2,1H3 |
InChI Key |
JINAMQIRPMDXCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
solubility |
28 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole involves multiple steps. One common synthetic route includes the reaction of 3-fluorobenzyl chloride with 4-methylpiperazine to form an intermediate, which is then reacted with indole-3-carboxaldehyde under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their pharmacological profiles:
Key Findings from Comparative Studies
Role of Piperazine Derivatives :
- The 4-methylpiperazine group in the target compound enhances binding to BACE1 (β-secretase 1), a key enzyme in amyloid-β production in Alzheimer’s disease. Analogues with bulkier substituents (e.g., phenylsulfonyl in ) show reduced activity due to steric hindrance.
- In contrast, masupirdine (), which replaces the thiocarbonyl group with a methoxy and sulfonyl moiety, exhibits high selectivity for 5-HT6 receptors, highlighting the importance of the C3 substituent in target specificity.
Impact of Fluorobenzyl Groups: Fluorination at the benzyl position (e.g., 3-fluorobenzyl in the target compound vs. 4-fluorophenyl in Lu AA27122 ) modulates CNS penetration. The 3-fluoro configuration improves metabolic stability compared to non-fluorinated analogues .
Thiocarbonyl vs. This contrasts with carbonyl-containing analogues (e.g., 1-benzyl-3-[4-arylpiperazinyl]carbonyl-1H-indoles ), which show weaker inhibition of BACE1 (IC50 > 50 mM ).
Molecular Weight and Solubility :
- The target compound (383.49 g/mol) has a higher molecular weight compared to simpler indole-piperazine hybrids (e.g., 341.43 g/mol in ), which may reduce aqueous solubility but improve membrane permeability.
Biological Activity
1-(3-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-(3-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole is C_{22}H_{24}F_{N}_{5}O_{2}S, with a molecular weight of approximately 421.52 g/mol. The structure includes an indole core, a fluorobenzyl group, and a piperazine moiety, which are crucial for its biological interactions.
Research indicates that this compound exhibits antagonistic activity at various receptor sites, particularly in the central nervous system (CNS). The presence of the piperazine group enhances its binding affinity to serotonin receptors, specifically the 5-HT6 receptor. Additionally, the fluorobenzyl substituent plays a significant role in modulating receptor interaction dynamics.
Biological Activity Overview
The biological activities reported for 1-(3-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole include:
- Antidepressant Effects : Studies suggest that the compound may exert antidepressant-like effects through modulation of serotonergic pathways.
- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, indicating potential use in inflammatory disorders.
- Anticancer Activity : Preliminary investigations have demonstrated cytotoxic effects against various cancer cell lines, suggesting its role as a potential anticancer agent.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Modulation of 5-HT6 receptors | |
| Anti-inflammatory | Inhibition of IL-17 production | |
| Anticancer | Cytotoxicity against cancer cell lines |
Case Study 1: Antidepressant Potential
A study published in Journal of Medicinal Chemistry assessed the antidepressant potential of various piperazine derivatives. The results indicated that derivatives similar to 1-(3-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole showed significant improvement in depressive-like behaviors in rodent models, attributed to enhanced serotonergic signaling.
Case Study 2: Anti-inflammatory Activity
In vitro studies highlighted the compound's ability to reduce levels of inflammatory markers in macrophage cultures. This suggests its potential application in treating autoimmune diseases where IL-17 plays a critical role.
Case Study 3: Anticancer Efficacy
A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines revealed a dose-dependent reduction in cell viability. The underlying mechanism was linked to apoptosis induction, making it a candidate for further development as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
